REACTION_CXSMILES
|
[OH-].[Na+].Cl.Cl.[CH3:5][C:6]1[N:11]=[C:10]([CH2:12][S:13]C(=N)N)[CH:9]=[CH:8][CH:7]=1>O>[CH3:5][C:6]1[N:11]=[C:10]([CH2:12][SH:13])[CH:9]=[CH:8][CH:7]=1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
2-(6-methylpyrid-2-ylmethyl)isothiourea dihydrochloride
|
Quantity
|
114.7 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.CC1=CC=CC(=N1)CSC(N)=N
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
is then stirred for 35 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated to the boil
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted three times with diethyl ether (480 cc in total)
|
Type
|
WASH
|
Details
|
The combined ether extracts are washed three times with distilled water (300 cc in total)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (20 mm Hg) at 30° C
|
Reaction Time |
35 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=CC(=N1)CS
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |